N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine
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Overview
Description
N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine is a complex organic compound that features a furan ring attached to a piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Scientific Research Applications
N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-yl)-N-methylpiperidin-4-amine: Similar structure but with fewer methyl groups on the piperidine ring.
N-(thiophen-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine: Contains a thiophene ring instead of a furan ring.
N-(pyridin-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine: Features a pyridine ring instead of a furan ring.
Uniqueness
N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H24N2O |
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Molecular Weight |
236.35 g/mol |
IUPAC Name |
N-(furan-2-yl)-N,2,2,6,6-pentamethylpiperidin-4-amine |
InChI |
InChI=1S/C14H24N2O/c1-13(2)9-11(10-14(3,4)15-13)16(5)12-7-6-8-17-12/h6-8,11,15H,9-10H2,1-5H3 |
InChI Key |
RAELSWJUOJXKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C2=CC=CO2)C |
Origin of Product |
United States |
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